4-[2-(4-Nitro-phenyl)-vinyl]-pyridine
Description
4-[2-(4-Nitro-phenyl)-vinyl]-pyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring connected via a vinyl group to a 4-nitrophenyl moiety. This structure confers unique electronic properties due to the electron-withdrawing nitro group, making it relevant in materials science, coordination chemistry, and antimicrobial research. Its extended π-conjugation system enables applications in optoelectronics and as a ligand for metal complexes .
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10H |
InChI Key |
YTSRULMQDDSWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
Key structural analogs differ in substituent type, position, or additional functional groups:
Physicochemical Properties
Molecular Weight and Melting Points
Comparative data for nitro-substituted pyridine derivatives:
*Estimated based on analogs with nitro groups .
Spectral Characteristics
Infrared (IR) Spectroscopy
¹H NMR Spectroscopy
Q & A
Q. What are the established synthesis routes for 4-[2-(4-Nitro-phenyl)-vinyl]-pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via Suzuki-Miyaura coupling or Heck coupling to introduce the vinylpyridine moiety. For example:
- Stepwise coupling : React 4-bromopyridine with 4-nitro-styrene derivatives using palladium catalysts (e.g., Pd(dppf)Cl₂) in dimethylformamide (DMF) under microwave irradiation (120°C, 2–3 hours) .
- Purification : Column chromatography (hexane/ethyl acetate, 50:50) yields the product (~43% efficiency). Key parameters include base selection (K₂CO₃ or Cs₂CO₃), solvent polarity, and temperature control to minimize side reactions. NMR (δ 6.90–8.54 ppm for aromatic protons) and mass spectrometry (m/z 367) confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons (6.90–8.54 ppm) and vinyl protons (5.28 ppm, J = 4.00 Hz) validate connectivity .
- IR spectroscopy : Peaks at 1016–1514 cm⁻¹ confirm C=C and C=N stretching .
- Mass spectrometry (EI+) : Molecular ion peaks (m/z 367) and fragmentation patterns (e.g., m/z 227 for pyridine loss) confirm purity .
Q. What preliminary applications have been reported for vinylpyridine derivatives like this compound?
- Corrosion inhibition : Pyridine derivatives substituted at the 2nd/6th positions show >98% efficiency in 0.5 M H₂SO₄ on mild steel via adsorption mechanisms .
- Biological activity : Pyridine-based compounds interact with heme proteins (e.g., CYP1B1) for potential anticancer applications .
Advanced Research Questions
Q. How can DFT calculations predict the adsorption behavior of this compound on metal surfaces?
DFT studies reveal donor-acceptor interactions between the pyridine ring’s nitrogen and metal atoms. Key findings:
- Charge transfer from pyridine’s lone pairs to vacant d-orbitals of Fe enhances adsorption .
- Nitro groups increase electron-withdrawing effects, improving binding energy (ΔG ≈ -35 kJ/mol) .
- Simulated adsorption isotherms (Langmuir/Freundlich) align with experimental efficiency (98.6% at 200 ppm) .
Q. What structure-activity relationships (SAR) govern the inhibitory potency of vinylpyridine derivatives against enzymes like CYP1B1?
- Positional effects : Pyridine at C2 (vs. C3/C4) improves IC₅₀ values (e.g., 0.011 μM for 4a vs. 0.032 μM for 4b) due to proximity to heme iron (2.4 Å) .
- Substituent effects : Nitro groups enhance π-stacking with Phe134 in CYP1B1’s active site, increasing inhibition 7.5-fold over non-nitrated analogs .
- Hydrogen bonding : 17β-OH groups (e.g., in estradiol derivatives) form H-bonds with Asn228, boosting affinity .
Q. How do solvent polarity and substituents influence the UV/Vis absorption spectra of vinylpyridine derivatives?
Studies on analogous azo-pyridones show:
- Solvent effects : Polar solvents (e.g., DMSO) redshift λ_max by 20–30 nm due to stabilized excited states .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) by enhancing conjugation .
Q. What experimental design considerations are critical for optimizing corrosion inhibition studies with this compound?
- Electrochemical testing : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in 0.5 M H₂SO₄ to quantify inhibition efficiency .
- Surface analysis : SEM/EDX confirms uniform adsorption; AFM measures roughness reduction (e.g., from 120 nm to 25 nm post-treatment) .
- Temperature effects : Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots validate physisorption vs. chemisorption .
Q. How should stability and storage conditions be managed for this compound?
- Storage : Seal in amber glass under argon at -20°C to prevent photodegradation and oxidation .
- Handling : Use gloveboxes for air-sensitive steps; avoid static discharge (flammable vapor pressure: 0.1 mmHg at 25°C) .
Q. How can conflicting data on inhibition efficiency or biological activity be resolved?
Q. What advanced spectroscopic methods can probe supramolecular interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
